7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
The compound “7-(4-fluorophenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a pyridazine ring. The presence of these rings suggests that this compound might have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and pyridazine rings. The exact method would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyridazine rings would likely make the structure quite rigid .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thiazole ring might be able to participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthetic Routes and Chemical Properties
Structurally similar compounds, such as fluorinated benzothiazoles and pyridazinone derivatives, have been synthesized through various chemical routes. These compounds exhibit potent in vitro cytotoxic activities against certain cancer cell lines, highlighting their potential as antitumor agents. The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, for instance, demonstrated potent cytotoxicity against human breast cancer cell lines, underscoring the significance of fluorination in enhancing biological activity (Hutchinson et al., 2001).
Biological Activities and Potential Therapeutic Applications
The biological activities of these compounds span from anticancer and antiangiogenic to antioxidant effects. For example, new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and showed inhibitory effects on the viability of various human cancer cell lines. Some of these compounds exhibited potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression, and significant antioxidant activities, indicating their therapeutic potential in cancer treatment and prevention of oxidative stress-related diseases (Kamble et al., 2015).
Antitumor and Antimicrobial Efficacy
The antitumor efficacy of novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety has also been explored, with certain compounds showing superior inhibitory activity against cancer cell lines. These studies highlight the potential of such compounds in developing new anticancer therapies (Qin et al., 2020). Additionally, new pyrazolo[3,4-d]pyridazin derivatives have been investigated for their antimicrobial activities, indicating the broad-spectrum potential of structurally similar compounds in combating various bacterial and fungal infections (Akbas & Berber, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-13-22-18-19(26-13)17(15-7-9-16(21)10-8-15)23-24(20(18)25)12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTUGTWBSVXVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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